N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Agent
Heterocyclic carboxamides, including structures similar to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide, were synthesized and evaluated as potential antipsychotic agents. They exhibited potent in vivo activities and were notably less active in behavioral models predictive of extrapyramidal side effects compared to their efficacy in antipsychotic activity prediction models. Two derivatives showed promising results, indicating the potential of such compounds in psychiatric treatment (Norman et al., 1996).
Antimalarial and Antiviral Properties
The reactivity of N-(phenylsulfonyl)acetamide derivatives, which share a core structure with the compound , was investigated for potential antimalarial activity. One derivative demonstrated excellent antimalarial activity and selectivity index. Theoretical calculations and molecular docking studies were employed, revealing small energy affinity against specific proteins and showing promise for these compounds in antimalarial and potentially antiviral applications, including against SARS-CoV-2 (Fahim & Ismael, 2021).
Inhibition of Farnesyl Protein Transferase
Novel derivatives, akin to the compound in focus, were synthesized for exploring the structure-activity relationship of Farnesyl Protein Transferase (FPT) inhibitors. These derivatives exhibited potent FPT inhibition and demonstrated significant oral bioavailability and antitumor efficacy against a series of tumor cell lines (Mallams et al., 1998).
Mycobacterium Tuberculosis DNA GyrB Inhibition
Compounds structurally related to this compound were synthesized and screened for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B subunit. One derivative demonstrated promising results with significant inhibition and low cytotoxicity, indicating potential for therapeutic applications in tuberculosis treatment (Reddy et al., 2014).
PCSK9 mRNA Translation Inhibition
A series of compounds, including N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, were identified as PCSK9 mRNA translation inhibitors. These molecules demonstrated improved potency, ADME properties, and safety profiles compared to earlier structures, marking their potential in cholesterol management and cardiovascular disease treatment (Londregan et al., 2018).
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c25-20(16-5-6-17-18(14-16)29-15-28-17)22-8-3-13-30(26,27)24-11-9-23(10-12-24)19-4-1-2-7-21-19/h1-2,4-7,14H,3,8-13,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTCLEBZGFAFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.